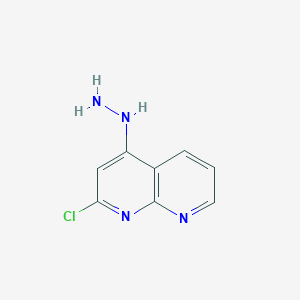

2-Chloro-4-hydrazinyl-1,8-naphthyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-chloro-1,8-naphthyridin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-4-6(13-10)5-2-1-3-11-8(5)12-7/h1-4H,10H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBSHWDTUUOFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Derivatization Chemistry of 2 Chloro 4 Hydrazinyl 1,8 Naphthyridine

Reactions at the Chlorine Position (C-2)

The chlorine atom at the C-2 position of the 1,8-naphthyridine (B1210474) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogens facilitates the attack of nucleophiles at this position, leading to the displacement of the chloride ion.

Nucleophilic Substitution Reactions with Various Nucleophiles

Aminolysis and Reaction with Amines

The displacement of the C-2 chlorine by various nitrogen-based nucleophiles is a common strategy for derivatization. While direct aminolysis on 2-Chloro-4-hydrazinyl-1,8-naphthyridine is not extensively documented, the reactivity of related 2-chloro-1,8-naphthyridine (B101967) systems suggests that this transformation is feasible. Reactions with primary and secondary amines would be expected to yield the corresponding 2-amino-4-hydrazinyl-1,8-naphthyridine derivatives. These reactions are typically performed in a suitable solvent and may be facilitated by the addition of a base to neutralize the HCl generated. The general reactivity for amination of chloro-naphthyridines allows for the synthesis of a diverse library of amino-substituted compounds. nih.gov

Alcoholysis and Thiolysis Reactions

The reaction of 2-chloro-1,8-naphthyridine derivatives with oxygen and sulfur nucleophiles provides access to alkoxy and thioether derivatives, respectively. Direct nucleophilic substitution of alcohols often requires activation of the hydroxyl group or acidic conditions to facilitate the reaction. libretexts.orgyoutube.com However, the reaction with thiolates (the conjugate bases of thiols) is generally more straightforward.

Thiolysis, specifically, has been demonstrated on the 2-chloro-1,8-naphthyridine scaffold. For instance, the reaction of 2-chloro-3-formyl-1,8-naphthyridine with sodium sulfide (B99878) in dimethylformamide (DMF) successfully yields the corresponding 2-mercapto derivative. researchgate.neteurjchem.com This indicates that the C-2 chlorine of this compound is also expected to be reactive towards sulfur nucleophiles.

Azidation and Sulfidation Reactions

The introduction of an azide (B81097) group and a sulfur functionality at the C-2 position has been reported for analogous compounds. The reaction of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) with sodium azide in ethanol (B145695) leads to the formation of an unstable 2-azido intermediate, which can then undergo cyclization. researchgate.nettsijournals.com This demonstrates the viability of the azidation reaction at the C-2 position.

Sulfidation, or the replacement of the chlorine atom with a sulfur-containing group, is also a well-established transformation. As mentioned previously, treatment of 2-chloro-1,8-naphthyridine derivatives with reagents like sodium sulfide results in the formation of the corresponding 2-mercapto-1,8-naphthyridines. researchgate.neteurjchem.comtsijournals.com

Table 1: Nucleophilic Substitution Reactions at the C-2 Position of 2-Chloro-1,8-naphthyridine Analogs

| Nucleophile | Reagent Example | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | Ethanol | 2-Azido-1,8-naphthyridine | researchgate.net |

| Sulfide | Sodium Sulfide (Na₂S) | DMF | 2-Mercapto-1,8-naphthyridine | researchgate.neteurjchem.com |

Transformations Involving the Hydrazine (B178648) Moiety (C-4)

The hydrazine group at the C-4 position is a potent nucleophile and serves as a handle for a variety of chemical modifications, most notably through reactions with carbonyl compounds.

Condensation Reactions with Carbonyl Compounds

The reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) is a classic condensation reaction that results in the formation of a hydrazone. libretexts.org This reaction is highly efficient and is a cornerstone of derivatization for hydrazinyl-substituted heterocycles. researchgate.net The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.

This reactivity is well-documented for various hydrazinyl-1,8-naphthyridines. For instance, research on 2-chloro-1,8-naphthyridine-3-carbaldehyde shows that its condensation with hydrazine hydrate (B1144303) proceeds smoothly to form the corresponding hydrazone. researchgate.nettsijournals.com This transformation is typically carried out in a protic solvent like methanol (B129727) or ethanol, sometimes with the addition of a catalyst like acetic acid or a salt such as sodium acetate (B1210297) to facilitate the reaction. tsijournals.comresearchgate.net

The versatility of this reaction allows for the introduction of a wide array of substituents onto the 1,8-naphthyridine core by simply varying the aldehyde or ketone used. These resulting hydrazone derivatives can be stable final products or can serve as intermediates for further cyclization reactions, for example, in the synthesis of pyrazole-fused heterocyclic systems. nih.govnih.gov

Table 2: Examples of Condensation Reactions with Hydrazinyl-1,8-Naphthyridine Analogs

| Carbonyl Compound | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes / Ketones | Hydrazine Hydrate, Sodium Acetate, Methanol, RT | Hydrazone | tsijournals.com |

| α,β-Unsaturated Ketones | Hydrazine Hydrate, Ethanol, Reflux | Pyrazoline | nih.gov |

Formation of Hydrazones and Schiff Bases

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry. For this compound, this reaction proceeds by the nucleophilic attack of the -NH₂ group on the carbonyl carbon, followed by dehydration to yield the corresponding N-(2-chloro-1,8-naphthyridin-4-yl)hydrazone. These hydrazones are often referred to as Schiff bases in the broader context of compounds containing a carbon-nitrogen double bond. This reactivity is analogous to that observed in other hydrazinyl-substituted naphthyridines, such as 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine, which readily reacts with various carbonyls to form Schiff bases. researchgate.net

Reactivity with Aromatic and Aliphatic Aldehydes

The condensation reaction is highly efficient with both aromatic and aliphatic aldehydes. The resulting aryl- and alkylidene-hydrazones are stable, crystalline solids and serve as crucial intermediates for further cyclization reactions. The specific reaction conditions, such as solvent and catalyst, can be optimized to achieve high yields. For instance, the condensation of related 2-hydrazino-3-(p-bromophenyl)-1,8-naphthyridine with various aromatic aldehydes proceeds efficiently in the presence of a catalytic amount of DMF under microwave irradiation. researchgate.net

Table 1: Examples of Hydrazone Formation from Aldehydes This table is illustrative of the expected reactions based on the general reactivity of hydrazines.

| Aldehyde Type | Reactant Example | Product Class |

|---|---|---|

| Aromatic | Benzaldehyde | N'-(phenylmethylene)-2-chloro-1,8-naphthyridin-4-yl)hydrazine |

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazone derivatives of this compound are pivotal synthons for constructing fused-ring systems through intramolecular cyclization, often involving the neighboring ring nitrogen of the naphthyridine core.

Synthesis ofbldpharm.comthesciencein.orgresearchgate.netTriazolo[4,3-a]bldpharm.comresearchgate.netnaphthyridine Derivatives

One of the most significant applications of hydrazinyl-naphthyridines is the synthesis of the therapeutically important bldpharm.comthesciencein.orgresearchgate.nettriazolo[4,3-a] bldpharm.comresearchgate.netnaphthyridine ring system. This is typically achieved through the oxidative cyclization of the intermediate hydrazones. Various oxidizing agents can be employed for this transformation. For example, the oxidative cyclization of aryl aldehyde 3-(p-bromophenyl)-1,8-naphthyridin-2-ylhydrazones using chloranil (B122849) under microwave irradiation provides an efficient route to the corresponding 1-aryl-4-(p-bromophenyl)- bldpharm.comthesciencein.orgresearchgate.nettriazolo[4,3-a] bldpharm.comresearchgate.netnaphthyridines. researchgate.net A similar strategy, involving the oxidation of a pre-formed hydrazone, is expected to yield the analogous 5-chloro- bldpharm.comthesciencein.orgresearchgate.nettriazolo[4,3-a] bldpharm.comresearchgate.netnaphthyridine derivatives from the subject compound.

Formation of Pyrazole-Fused Naphthyridines

The synthesis of pyrazole (B372694) rings fused to the naphthyridine core represents another important derivatization pathway. While direct fusion involving the 4-hydrazinyl group is less commonly documented for this specific isomer, analogous cyclizations are well-established. For instance, the microwave-assisted reaction between heterocyclic ortho-aminonitriles and cyclic ketones, catalyzed by zinc chloride, leads to the formation of pyrazolo[3,4-b] bldpharm.comresearchgate.netnaphthyridin-5-amines. researchgate.netnih.govresearchgate.net This highlights the general propensity of the naphthyridine framework to undergo annulation reactions to form fused pyrazole systems.

Other Annulation Pathways (e.g., Pyrimidines, Tetrazoles)

Beyond triazoles and pyrazoles, the reactive functionalities of this compound and its derivatives allow for the construction of other fused heterocycles. For example, the reaction of a related compound, 2-chloro-1,8-naphthyridine-3-carbaldehyde, with sodium azide in ethanol undergoes cyclization to yield a tetrazolo[1,5-a] bldpharm.comresearchgate.netnaphthyridine derivative. researchgate.nettsijournals.com This proceeds via an unstable 2-azido intermediate, demonstrating that the chloro group can be displaced by a nucleophile to initiate cyclization.

Oxidative Cyclization Methodologies

Oxidative cyclization is a key methodology for converting the hydrazone derivatives of this compound into fused triazole systems. This transformation involves the formation of a new N-N bond and a C-N bond, leading to the aromatic triazole ring. A variety of oxidants have been shown to be effective in similar systems, including chloranil and chloramine-T. researchgate.netthesciencein.org The choice of oxidant and reaction conditions can influence the reaction rate and yield. Microwave irradiation has been demonstrated to significantly accelerate these oxidative cyclization reactions, offering a rapid and efficient protocol. researchgate.netthesciencein.org

Table 2: Summary of Fused Heterocyclic Systems This table summarizes potential fused systems based on the reactivity of the starting compound and analogous structures.

| Fused Ring System | Synthetic Pathway | Key Reagents |

|---|---|---|

| bldpharm.comthesciencein.orgresearchgate.netTriazolo[4,3-a] bldpharm.comresearchgate.netnaphthyridine | Condensation with aldehyde, then oxidative cyclization | Aldehydes, Chloranil or Chloramine-T |

| Pyrazolo[3,4-b] bldpharm.comresearchgate.netnaphthyridine | Cyclocondensation with β-dicarbonyl compounds | 1,3-Diketones, Acid catalysts |

Broader Ring Transformation Phenomena in Chloroheterocycles

The reactivity of chloroheterocycles, such as this compound, extends beyond simple nucleophilic substitution. Under specific conditions, these molecules can undergo profound skeletal changes, leading to the formation of entirely new heterocyclic systems. These reactions, broadly termed ring transformations, are mechanistically fascinating and synthetically valuable, providing pathways to novel molecular scaffolds.

A prominent mechanism governing these transformations is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway is particularly relevant for electron-deficient nitrogen-containing heterocycles. The process is initiated by the nucleophilic addition to an electron-deficient carbon atom of the ring, which is activated by both the ring nitrogen atoms and the chloro leaving group. This addition leads to the opening of the heterocyclic ring, forming a reactive intermediate, which then undergoes intramolecular cyclization to yield a new, often more stable, ring system. wikipedia.orgresearchgate.net

One of the most illustrative examples of such a transformation in the naphthyridine family is the reaction of 4-chloro-1,8-naphthyridines with hydrazine hydrate. rsc.org Instead of a simple substitution to yield a 4-hydrazinyl derivative, heating these reactants in a sealed tube at high temperatures (e.g., 150 °C) results in a rearrangement to form pyrazol-5-ylpyridines. rsc.org This transformation involves the initial attack of hydrazine, followed by the opening of the pyridine (B92270) ring containing the chlorine atom, and subsequent re-cyclization to form the thermodynamically stable five-membered pyrazole ring.

Table 1: Ring Transformation of 4-Chloro-1,8-naphthyridine with Hydrazine

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-1,8-naphthyridine | Hydrazine hydrate (NH₂NH₂·H₂O) | Sealed tube, 150 °C | 3-(Pyrazol-5-yl)pyridine | rsc.org |

Another significant ring transformation phenomenon observed in nitrogen heterocycles is the Dimroth rearrangement . wikipedia.orgresearchgate.net This is typically an isomerization reaction where an endocyclic and an exocyclic heteroatom exchange places. The process occurs via a ring-opening/ring-closure sequence. wikipedia.orgrsc.org While the classic Dimroth rearrangement is most famously observed in triazoles and pyrimidines, the underlying principle of ring scission followed by recyclization is a shared feature with the ANRORC mechanism and other observed transformations in chloro-aza-aromatic systems. researchgate.netresearchgate.net For instance, the conversion of certain pyrimidines involves the addition of a nucleophile (like water or an amine), opening of the pyrimidine (B1678525) ring to an aminoaldehyde intermediate, followed by rotation and ring closure to form the rearranged product. wikipedia.org

These ring transformation reactions highlight the versatile chemistry of chloroheterocycles. The presence of the halogen atom not only serves as a leaving group for substitution reactions but also activates the ring for nucleophilic attack that can initiate a cascade of bond-breaking and bond-forming events, ultimately leading to significant and often unexpected structural reorganization.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

The ¹H NMR spectrum of 2-Chloro-4-hydrazinyl-1,8-naphthyridine is expected to reveal distinct signals corresponding to the aromatic protons of the naphthyridine core and the protons of the hydrazinyl group. The predicted chemical shifts (δ) are influenced by the electronic effects of the chloro and hydrazinyl substituents, as well as the nitrogen atoms within the bicyclic system.

The protons on the naphthyridine ring are anticipated to appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the hydrazinyl group (-NH-NH₂) would likely produce broader signals due to quadrupole effects and chemical exchange, with their chemical shifts being sensitive to the solvent and concentration.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~6.8 - 7.0 | Singlet (s) | - |

| H-5 | ~8.0 - 8.2 | Doublet (d) | ~8.0 |

| H-6 | ~7.2 - 7.4 | Triplet (t) | ~7.5 |

| H-7 | ~8.5 - 8.7 | Doublet (d) | ~4.5 |

| -NH- (Hydrazinyl) | ~5.0 - 6.0 | Broad Singlet (br s) | - |

| -NH₂ (Hydrazinyl) | ~4.0 - 5.0 | Broad Singlet (br s) | - |

Note: The predicted values are for a solution in a deuterated solvent like DMSO-d₆.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbons attached to the nitrogen atoms and the chlorine atom are expected to be significantly deshielded.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~100 - 105 |

| C-4 | ~150 - 155 |

| C-4a | ~120 - 125 |

| C-5 | ~135 - 140 |

| C-6 | ~115 - 120 |

| C-7 | ~150 - 155 |

| C-8a | ~145 - 150 |

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, correlations would be expected between H-5 and H-6, and between H-6 and H-7, confirming their positions within the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the hydrazinyl group, C=N and C=C bonds of the aromatic naphthyridine ring, and the C-Cl bond.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Hydrazine) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=N, C=C (Aromatic Ring) | 1500 - 1650 | Stretching |

| N-H (Hydrazine) | 1580 - 1650 | Bending |

| C-Cl | 700 - 800 | Stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₈H₇ClN₄), the molecular ion peak ([M]⁺) would be expected at m/z 194, with an isotopic peak at m/z 196 ([M+2]⁺) in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.

The fragmentation pattern would likely involve the loss of small molecules or radicals from the parent ion. Plausible fragmentation pathways could include the loss of the hydrazinyl group (-NHNH₂) or parts of it, as well as the cleavage of the naphthyridine ring.

Predicted Mass Spectrometry Data:

| m/z Value | Proposed Fragment |

| 194/196 | [C₈H₇ClN₄]⁺ (Molecular Ion) |

| 163 | [M - NHNH₂]⁺ |

| 159 | [M - Cl]⁺ |

| 132 | [M - Cl - HCN]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a specific crystal structure for this compound is not publicly available, it can be predicted that the 1,8-naphthyridine (B1210474) ring system would be largely planar. The hydrazinyl group may be involved in intermolecular hydrogen bonding with the nitrogen atoms of neighboring molecules, leading to the formation of a stable crystal lattice. The relative orientation of the chloro and hydrazinyl substituents with respect to the naphthyridine plane would also be determined, providing a complete picture of its solid-state molecular architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

Electronic Absorption Properties and Transitions

Specific data on the electronic absorption maxima (λmax) and corresponding molar absorptivity coefficients for this compound are not available in the reviewed literature.

Fluorescence Emission Characteristics and Quantum Yield Determination

There is no published data regarding the fluorescence emission spectra or the fluorescence quantum yield of this compound.

Influence of Solvent Polarity on Photophysical Behavior

A study on the influence of solvent polarity on the photophysical properties of this compound has not been found in the scientific literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT studies would be essential to understand the intrinsic electronic properties of 2-Chloro-4-hydrazinyl-1,8-naphthyridine.

Molecular Modeling and Docking Studies

These in silico techniques are crucial for predicting how a molecule might behave in a biological system and for guiding the design of new therapeutic agents.

Rationalization of Structure-Activity Relationships (SAR):By performing docking studies on a series of related 1,8-naphthyridine (B1210474) analogues, researchers can build a Structure-Activity Relationship (SAR) model. This helps to explain why certain chemical modifications enhance or diminish biological activity. For this compound, such studies would clarify the specific roles of the chloro and hydrazinyl groups in target binding and overall activity, providing a rational basis for the design of more potent derivatives.

Until dedicated research is conducted and published, a detailed computational and theoretical profile of this compound cannot be constructed.

In Silico Approaches to Molecular Design and Optimization

In the realm of modern drug discovery, in silico computational methods are indispensable tools for the rational design and optimization of novel therapeutic agents. For derivatives of the this compound scaffold, these theoretical studies provide crucial insights into their potential as drug candidates, guiding synthetic efforts and minimizing resource expenditure. Computational approaches are broadly used to predict pharmacokinetic properties, assess toxicity, and elucidate the molecular interactions between a ligand and its biological target.

The molecular design of derivatives based on the 1,8-naphthyridine core often begins with a foundational structure, which is then modified to enhance biological activity and improve its drug-like properties. The hydrazinyl group at the C4 position of the 2-chloro-1,8-naphthyridine (B101967) nucleus serves as a versatile synthetic handle for creating a library of derivatives, such as hydrazones. researchgate.net Computational tools are employed from the outset to predict the potential therapeutic utility of these designed compounds. nih.gov

A critical aspect of in silico analysis is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various software and web-based platforms, such as SwissADME and AdmetSAR, are utilized to evaluate these parameters. ijpba.infohealthinformaticsjournal.com These predictions help in the early identification of candidates with favorable pharmacokinetic profiles, such as good gastrointestinal absorption and blood-brain barrier permeability, while filtering out compounds likely to exhibit toxicity. ijpba.infohealthinformaticsjournal.com For instance, studies on various 1,8-naphthyridine derivatives have shown that in silico ADMET analysis can successfully predict good absorption and low toxicity profiles, marking them as potentially safe and effective agents. ijpba.info

Molecular docking is another cornerstone of in silico molecular design. This technique predicts the preferred orientation of a molecule when bound to a specific protein target, allowing researchers to understand the binding mode and affinity. researchgate.net For example, in a study involving a closely related compound, 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine, the hydrazinyl moiety was used to synthesize a series of sugar hydrazone and Schiff's base derivatives. researchgate.net These derivatives were then subjected to molecular docking studies to evaluate their binding affinity against the human topoisomerase II enzyme, a known cancer target. researchgate.net

The results of such docking studies are often presented in terms of binding energy scores, which indicate the strength of the interaction between the ligand and the protein. Lower binding energy values typically suggest a more stable and potent interaction. In the study of 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine derivatives, specific compounds demonstrated high binding energy scores, suggesting a strong fit within the active site of topoisomerase II. researchgate.net These computational findings correlate well with experimental cytotoxic activities, validating the use of in silico models for predicting biological efficacy. researchgate.net

The detailed findings from these computational investigations are often tabulated to allow for a comparative analysis of the designed compounds. Such data guides the optimization process, highlighting which chemical modifications are likely to enhance the desired biological activity.

Table 1: Representative In Silico Data for Designed 1,8-Naphthyridine Derivatives

| Compound ID | Modification on Hydrazinyl Group | Target Protein | Docking Score (kcal/mol) | Predicted ADMET Profile Highlights |

|---|---|---|---|---|

| Derivative A | Sugar Hydrazone | Topoisomerase II | -8.5 | Good oral bioavailability, low predicted toxicity |

| Derivative B | Aromatic Schiff's Base | Topoisomerase II | -9.2 | High cell permeability, potential for CYP450 inhibition |

| Derivative C | Alicyclic Schiff's Base | Topoisomerase II | -7.9 | Good solubility, non-mutagenic prediction |

| Derivative D | Substituted Phenyl Hydrazone | Adenosine A2A Receptor | -8.6 | Likely CNS active, acceptable toxicity profile |

Note: The data in this table is representative and compiled from various in silico studies on 1,8-naphthyridine hydrazone and related derivatives to illustrate the application of computational methods. Specific values are hypothetical examples based on published research trends. researchgate.netnih.gov

Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular interactions. nih.gov These advanced computational techniques offer a deeper understanding of the structural basis for a compound's activity and guide further optimization to achieve desired therapeutic properties. rsc.org Through this iterative cycle of computational design, synthesis, and biological testing, lead compounds can be systematically refined to produce potent and selective drug candidates.

Advanced Applications in Material Science and Coordination Chemistry

Applications in Luminescence and Optoelectronic Materials

The inherent photophysical properties of the 1,8-naphthyridine (B1210474) core make it a promising candidate for the development of novel luminescent and optoelectronic materials. The presence of nitrogen atoms in the aromatic system leads to a high electron affinity, which is beneficial for creating efficient electron-transporting and light-emitting materials.

In the realm of solar energy, 1,8-naphthyridine derivatives are being explored as components of dye-sensitized solar cells (DSSCs). These compounds can act as sensitizers, absorbing sunlight and transferring the energy to a semiconductor material to generate an electric current. The broad absorption spectra and tunable electronic properties of naphthyridine-based dyes are advantageous for capturing a wide range of the solar spectrum. While specific studies on 2-Chloro-4-hydrazinyl-1,8-naphthyridine in DSSCs are not yet prevalent, the structural motif is of significant interest in the design of new, efficient sensitizers.

The field of organic light-emitting diodes (OLEDs) represents another promising avenue for 1,8-naphthyridine derivatives. A series of n-type conjugated 1,8-naphthyridine oligomers have been synthesized and investigated for their use in OLEDs. rsc.org These materials have demonstrated high fluorescence quantum yields in both solution and solid states, along with high glass-transition and decomposition temperatures, which are crucial for device stability. rsc.org They have been successfully employed as both emitters and electron-transport materials, leading to the fabrication of high-performance yellow to white-pink OLEDs. rsc.org The electron-withdrawing nature of the 1,8-naphthyridine ring, enhanced by the chloro substituent, and the potential for extended conjugation through the hydrazinyl group in this compound, make it a hypothetical candidate for similar applications.

| Property | Significance in OLEDs | Potential Contribution of this compound |

| High Electron Affinity | Efficient electron injection and transport | The nitrogen-rich 1,8-naphthyridine core and the chloro group enhance electron-accepting properties. |

| High Fluorescence Quantum Yield | Bright and efficient light emission | The rigid aromatic structure can lead to strong luminescence. |

| High Thermal Stability | Long operational lifetime of the device | The stable heterocyclic scaffold is expected to have good thermal properties. |

| Tunable Emission Color | Versatility in display and lighting applications | Modification of the hydrazinyl group could allow for fine-tuning of the emission wavelength. |

Development as Molecular Switches

The concept of molecular switches, molecules that can be reversibly shifted between two or more stable states by external stimuli such as light, is a cornerstone of nanotechnology and molecular electronics. The hydrazinyl group in this compound introduces the possibility of creating hydrazone derivatives, which are known to undergo photoisomerization. This process involves a change in the molecule's geometry upon light absorption, leading to alterations in its physical and chemical properties.

Hydrazide–hydrazone derivatives have been shown to exhibit E/Z photoisomerization, a key mechanism for molecular switching. rsc.org This reversible transformation can be controlled by specific wavelengths of light, effectively turning the molecular state "on" or "off." nih.gov While the photochromic behavior of this compound itself has not been reported, its potential to be converted into photoresponsive hydrazones opens up possibilities for its use in data storage, molecular machines, and smart materials.

Role in Coordination Chemistry and Ligand Design

The 1,8-naphthyridine framework is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. The two nitrogen atoms are ideally positioned to chelate a single metal center or to bridge multiple metal centers, leading to the formation of mononuclear, dinuclear, and polynuclear complexes.

The nitrogen atoms of the 1,8-naphthyridine ring system in this compound can coordinate to transition metal cations. Furthermore, the exocyclic nitrogen atoms of the hydrazinyl group can also participate in coordination, potentially allowing for the formation of multinuclear complexes or acting as a bridging ligand. The electronic properties of the resulting metal complexes can be tuned by the nature of the metal and the substituents on the naphthyridine ring. The chloro group, being electron-withdrawing, can influence the electron density at the nitrogen donors and thereby affect the stability and reactivity of the metal complexes. Strongly luminescent metal-organic compounds have been synthesized using substituted 1,8-naphthyridine ligands and zinc(II), exhibiting high emission quantum yields. plu.mx

| Metal Ion | Potential Coordination Mode | Potential Application of the Complex |

| Copper(I) | Bidentate (N,N') | Catalysis, Luminescent materials |

| Silver(I) | Bidentate (N,N') or Bridging | Antimicrobial agents, Coordination polymers |

| Zinc(II) | Bidentate (N,N') | Luminescent sensors, Catalysis |

| Ruthenium(II) | Bidentate (N,N') | Photocatalysis, Chemosensors |

The development of chiral ligands is of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds. The C2-symmetry of the 1,8-naphthyridine scaffold makes it an attractive platform for the design of chiral ligands. Chiral 1,8-naphthyridine-based ligands have been successfully synthesized and used to create chiral di- and tetranuclear copper(I) and silver(I) complexes. semanticscholar.org Furthermore, a novel class of chiral naphthyridine diimine ligands has been developed and applied in nickel-catalyzed asymmetric alkylidenecyclopropanations, yielding products with high enantioselectivity. nih.gov

By introducing a chiral center, for instance through modification of the hydrazinyl group, this compound could be transformed into a chiral ligand. Such a ligand could then be complexed with a suitable transition metal to create a catalyst for asymmetric reactions, such as hydrogenations, cyclopropanations, or Friedel-Crafts alkylations. The rigidity of the naphthyridine backbone is advantageous for creating a well-defined chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.